2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide
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Description
The compound “2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide” is a complex organic molecule. It has a molecular formula of C24H17N3O4, an average mass of 411.409 Da, and a mono-isotopic mass of 411.121918 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzofuro[3,2-d]pyrimidin ring system, which is fused to a phenyl ring. Additionally, it contains a 2,4-dioxo group and an N-methylacetamide group .Scientific Research Applications
Anticancer and Antimicrobial Applications
Research into benzofuro[3,2-d]pyrimidine derivatives, closely related to the compound , has demonstrated significant potential in the development of new anticancer and antimicrobial agents. For instance, derivatives have been synthesized that show promise as cyclooxygenase inhibitors, possessing analgesic and anti-inflammatory activities, which are crucial in cancer and pain management treatments (Abu‐Hashem et al., 2020). Additionally, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have displayed appreciable cancer cell growth inhibition, highlighting the compound's relevance in anticancer drug research (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds derived from benzofuro[3,2-d]pyrimidinones has been explored, revealing a range of biological activities. These activities include significant anticancer effects, demonstrated through various in vitro evaluations against cancer cell lines, suggesting the compound's utility in the development of new therapeutic agents (Nowicka et al., 2014). This aligns with research into pyrimidine-linked heterocyclics, which have shown insecticidal and antibacterial potential, further underscoring the versatility of this chemical framework in addressing a broad spectrum of biological targets (Deohate et al., 2020).
Structural and Chemical Analysis
Detailed structural analysis through crystallography has provided insights into the molecular configuration of compounds structurally related to 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide. Such studies are fundamental in understanding the interaction mechanisms at the molecular level, essential for the rational design of drugs with specific biological activities (Subasri et al., 2016).
Antimicrobial and Antituberculosis Activities
Compounds incorporating the pyrimidine motif have been evaluated for their antimicrobial and antituberculosis activities, showcasing the potential of such compounds in combating infectious diseases. This research direction is crucial, given the increasing resistance of pathogens to existing antimicrobial agents, necessitating the development of new drugs (Soni et al., 2017).
properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-20-15(23)11-21-16-13-9-5-6-10-14(13)26-17(16)18(24)22(19(21)25)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKIRQVVRWPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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